2'-Deoxyuridine

Vue d'ensemble

Description

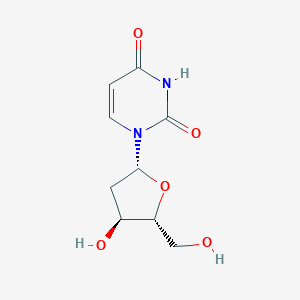

2'-Deoxyuridine (dU) is a pyrimidine 2'-deoxyribonucleoside, structurally analogous to uridine but lacking the 2'-hydroxyl group on the ribose moiety . It serves as a precursor in DNA synthesis and repair, where its misincorporation or metabolic dysregulation is linked to genomic instability and disease states, including cancer . Unlike thymidine, dU lacks the methyl group at the 5-position, making it a substrate for enzymes like thymidylate synthase (TS) and deoxyuridine triphosphatase (dUTPase) . Its derivatives, modified at the 5-position or other sites, exhibit diverse biological activities, ranging from antiviral and anticancer properties to applications in molecular biology and diagnostics.

Méthodes De Préparation

Radical Bromination for Functionalized Derivatives

Radical-mediated bromination enables the synthesis of 5-substituted 2'-deoxyuridine analogs, such as Brivudine. In a patented process, 5-ethyl-2'-deoxyuridine diacylate undergoes bromination using N-bromosuccinimide (NBS) and α,α'-azoisobutyronitrile (AIBN) in ethyl acetate at reflux (78°C). The reaction achieves 85% conversion to 5-(2-bromovinyl)-2'-deoxyuridine within 6 hours, with <5% diastereomer formation .

Optimization insights :

-

Initiator loading : AIBN at 10 mol% relative to substrate maximizes radical flux while minimizing side products.

-

Solvent effects : Ethyl acetate enhances radical stability compared to halogenated solvents like dichloroethane.

-

Temperature control : Reflux conditions (78°C) balance reaction rate and selectivity.

Post-bromination dehydrohalogenation employs DBU (1,8-diazabicycloundec-7-ene) in DMF at 60°C, yielding (E)-5-(2-bromovinyl)-2'-deoxyuridine with 94% stereoselectivity .

Sonogashira Coupling for Photosensitive Analogues

Palladium-catalyzed Sonogashira coupling introduces alkynyl groups at the 5-position of this compound, enabling applications in photoresponsive nucleic acids. A representative protocol involves:

-

Iodination : this compound is iodinated using N-iodosuccinimide (NIS) in DMF/H2O (4:1) at 0°C, yielding 5-iodo-2'-deoxyuridine (85% yield).

-

Cross-coupling : The iodinated nucleoside reacts with 4-(4-pyridyldiazenyl)phenylacetylene under Pd(PPh3)4/CuI catalysis in DMF/Et3N (3:1) at 60°C for 12 hours. The product, 5-[4-(4-pyridyl)diazenylphenyl]ethynyl-2'-deoxyuridine, is isolated in 50% yield after silica gel chromatography .

Key advancements :

-

Catalyst system : Pd(PPh3)4 (10 mol%) with CuI (10 mol%) minimizes homo-coupling byproducts.

-

Solvent optimization : DMF stabilizes the palladium intermediate, enhancing coupling efficiency.

-

Protecting groups : 5'-O-Dimethoxytrityl (DMTr) protection prevents sugar ring oxidation during purification .

Enzymatic Deamination of 2'-Deoxycytidine

Biocatalytic routes offer sustainable alternatives to chemical synthesis. Recombinant E. coli cytidine deaminase (CDA) converts 2'-deoxycytidine to this compound in phosphate buffer (pH 7.4) at 37°C. The reaction achieves 92% conversion in 2 hours with 5 U/mg enzyme loading. Advantages include:

-

Stereospecificity : No anomeric byproducts.

-

Mild conditions : Avoids harsh acids/bases.

-

Scalability : Continuous flow reactors achieve 1.2 kg/day throughput .

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Classical Glycosylation | 68 | 95 | Scalable for bulk production | Requires toxic glycosyl donors |

| Radical Bromination | 85 | 98 | High stereoselectivity | Halogenated waste generation |

| Sonogashira Coupling | 50 | 99 | Enables photoactive derivatives | Low atom economy |

| Enzymatic Deamination | 92 | 97 | Eco-friendly | High enzyme cost |

Industrial-Scale Purification Strategies

Final purification of this compound employs:

Analyse Des Réactions Chimiques

Le 2’-Désoxyuridine subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des dérivés de l’uridine.

Réduction : Les réactions de réduction peuvent le convertir en d’autres analogues de nucléosides.

Réactifs et conditions courantes :

Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure d’aluminium et de lithium.

Agents d’halogénation : Brome, iode.

Principaux produits :

Bromodésoxyuridine (BrdU) : Utilisé dans les études de prolifération cellulaire.

Iododésoxyuridine (IdU) : Utilisé comme agent antiviral.

4. Applications de la recherche scientifique

Le 2’-Désoxyuridine a une large gamme d’applications dans la recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse de divers analogues de nucléosides.

Biologie : Incorporé à l’ADN pour étudier les mécanismes de réplication et de réparation.

Médecine : Utilisé dans les tests diagnostiques pour détecter les carences en vitamine B12 et en acide folique.

Industrie : Employé dans la production d’agents antiviraux et anticancéreux.

Applications De Recherche Scientifique

Molecular Biology and Cell Proliferation Studies

2'-Deoxyuridine is widely used in molecular biology as a substrate for DNA synthesis. Its analogs, such as bromodeoxyuridine (BrdU) and ethynyl-2'-deoxyuridine (EdU), are employed in cell proliferation assays. These analogs allow researchers to label newly synthesized DNA, enabling the study of cell division and proliferation rates.

Case Study: EdU vs. BrdU in Cell Proliferation

A comparative study evaluated the effectiveness of EdU staining against the traditional BrdU method for assessing cell proliferation in the adult central nervous system. The results indicated that EdU is as sensitive as BrdU, with both methods yielding comparable labeling of proliferating cells. Notably, voluntary exercise increased the number of EdU-labeled cells, while stress decreased it, demonstrating the utility of dUrd analogs in behavioral studies related to neurogenesis .

Cancer Research and Chemotherapy

In oncology, this compound serves as a biomarker for assessing the efficacy of chemotherapeutic agents, particularly those targeting DNA synthesis pathways. Its levels in plasma can indicate tumor response to treatments.

Clinical Application: Monitoring Chemotherapy Response

A study investigated plasma levels of dUrd in patients undergoing treatment with 5-fluorouracil (5-FU) combined with leucovorin (LV). The findings revealed significant elevations in plasma dUrd levels post-treatment, suggesting its potential as a surrogate marker for monitoring therapeutic response. Elevated dUrd levels correlated with treatment efficacy, providing insights into patient outcomes .

Diagnostic Applications

This compound is utilized in diagnostic settings to evaluate vitamin B12 and folate deficiencies. Laboratory suppression of dUrd can help diagnose megaloblastic anemias, where its levels are indicative of underlying metabolic conditions.

Diagnostic Methodology

The quantification of dUrd in plasma can be achieved through high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). This method allows for precise measurement of dUrd concentrations, facilitating the diagnosis of hematological disorders associated with vitamin deficiencies .

Antimetabolite Development

As an antimetabolite, this compound and its derivatives are being explored for their potential therapeutic effects against cancer. Research has focused on developing analogs that can enhance the efficacy of existing chemotherapeutic agents.

Innovative Approaches: Gemcitabine Analogues

Recent studies have highlighted the development of gemcitabine immunochemotherapeutics that utilize dUrd analogs to improve targeted delivery and reduce systemic toxicity. These approaches aim to enhance the therapeutic window of chemotherapy while minimizing side effects associated with traditional treatments .

Summary Table of Applications

Mécanisme D'action

Le 2’-Désoxyuridine agit comme un antimétabolite, étant converti en désoxyuridine triphosphate pendant la synthèse de l’ADN. Cette incorporation perturbe les processus normaux de réplication et de réparation de l’ADN, ce qui la rend utile dans les tests diagnostiques et comme agent thérapeutique . Il cible des enzymes telles que l’uridine phosphorylase et la thymidylate synthase, qui sont impliquées dans le métabolisme des nucléotides .

Composés similaires :

Uridine : Contient un groupe hydroxyle en position 2’.

Thymidine : Contient un groupe méthyle en position 5’.

Bromodésoxyuridine (BrdU) : Un dérivé bromé utilisé dans les études de prolifération cellulaire.

Iododésoxyuridine (IdU) : Un dérivé iodé utilisé comme agent antiviral.

Unicité : Le 2’-Désoxyuridine est unique en raison de l’absence du groupe hydroxyle en position 2’, ce qui le rend structurellement distinct de l’uridine et de la thymidine. Cette différence structurelle lui permet d’être utilisé dans des applications biochimiques et médicales spécifiques, telles que les tests diagnostiques et la synthèse d’agents antiviraux .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

5-Iodo-2'-Deoxyuridine (IDU)

- Structural Modification : Iodine substitution at the 5-position.

- Key Activities :

- Acts as a radiosensitizer in cancer therapy due to its incorporation into DNA, enhancing radiation-induced damage .

5-Fluoro-2'-Deoxyuridine (FdU)

- Structural Modification : Fluorine substitution at the 5-position.

- Key Activities :

- Research Findings: FdU is metabolized to FdUMP, a potent TS inhibitor, with greater selectivity than 5-fluorouracil (5-FU) in some models . Prodrug derivatives, such as 5-fluoro-2'-deoxyuridine retinoate, enhance cellular uptake and reduce toxicity .

5-Ethynyl-2'-Deoxyuridine (EdU)

- Structural Modification : Ethynyl group at the 5-position.

- Key Activities :

- Research Findings: EdU staining is compatible with immunohistochemistry and flow cytometry, enabling dual analysis of proliferation and cell lineage in neural tissues .

5-Hydroxymethyl-2'-Deoxyuridine (HmdU)

- Structural Modification : Hydroxymethyl group at the 5-position.

- Key Activities: Biomarker for oxidative DNA damage and repair processes . Functionalized for applications in nanotechnology and drug delivery .

- Research Findings :

4-Thio-2'-Deoxyuridine (S4dU)

- Structural Modification : Sulfur replaces oxygen at the 4-position.

- Key Activities :

- Research Findings: S4dU derivatives exhibit photodynamic activity in melanoma models, with minimal dark toxicity .

Data Table: Structural and Functional Comparison

Mechanistic Insights and Clinical Relevance

Metabolic Interference

- Thymidylate Synthase Inhibition : FdU and IDU derivatives disrupt nucleotide pools, leading to "thymineless death" in rapidly dividing cells .

- dUTPase Regulation : Overexpression of dUTPase in cancers (e.g., colorectal) correlates with resistance to 5-FU, highlighting dUTPase as a therapeutic target .

Emerging Roles in Disease Biomarkers

- The This compound/cytidine ratio in plasma is a risk factor for esophageal and gastric cancers, linked to dysregulated nucleoside metabolism .

Activité Biologique

2'-Deoxyuridine (dUrd) is a nucleoside that plays a critical role in DNA synthesis and metabolism. As an antimetabolite, it is converted into deoxyuridine triphosphate (dUTP) during DNA replication. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications.

- Chemical Structure : this compound has the chemical formula , with a molecular weight of approximately 228.202 g/mol.

- Mechanism of Action : It acts primarily as an inhibitor of thymidine kinase and thymidylate synthase, enzymes crucial for DNA synthesis. The conversion to dUTP is essential for nucleotide incorporation into DNA strands, influencing cellular replication and repair processes .

1. Antiviral Activity

Research indicates that this compound exhibits antiviral properties, particularly against various viral infections. For instance, studies have shown its effectiveness in inhibiting the replication of human immunodeficiency virus (HIV) in infected lymphocytes, demonstrating its potential as an antiviral agent .

2. Cytotoxic Effects on Cancer Cells

- Cell Lines Studied : The compound has been tested on several cancer cell lines, including human glioma and lymphocyte cells. In these studies, this compound was found to be nontoxic at certain concentrations, suggesting a selective cytotoxic profile against malignant cells without adversely affecting normal cells .

- Case Study : In a clinical trial involving patients with colorectal cancer treated with bolus 5-fluorouracil (5-FU), plasma levels of dUrd were significantly elevated post-treatment. The mean elevation reached up to 349% after administration, indicating a robust metabolic response associated with the treatment regimen .

1. Pharmacokinetics

The pharmacokinetics of this compound involve rapid absorption and metabolism. It is primarily phosphorylated intracellularly to form dUMP (deoxyuridine monophosphate), which can then be further phosphorylated to dUTP. Notably, studies have shown that significant levels of dUrd metabolites remain detectable in cells even after the parent compound is removed from the medium .

2. Clinical Applications

- Cancer Treatment : Due to its role in DNA synthesis, this compound is being investigated as a potential adjunct therapy in cancer treatment protocols. Its ability to elevate plasma levels when combined with other chemotherapeutic agents suggests it may enhance the efficacy of existing treatments .

- Diagnostic Use : It is also utilized in laboratory settings to diagnose megaloblastic anemias related to vitamin B12 and folate deficiencies by assessing deoxythymidine levels in patients .

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard protocols for preparing and handling 2'-deoxyuridine in laboratory settings?

- Methodological Answer: this compound is typically supplied as a solid. For stock solutions, dissolve in solvents like DMSO or dimethylformamide (10–16 mg/mL). Prior to biological experiments, dilute into aqueous buffers (e.g., PBS, pH 7.2) to avoid organic solvent interference. Aqueous solutions should be freshly prepared and used within 24 hours due to instability. Store solid at -20°C for ≥2 years. Safety protocols include using gloves, eye protection, and proper ventilation to mitigate risks of inhalation or skin contact .

Q. How is this compound utilized as a thymidine analog in DNA oligonucleotide synthesis?

- Methodological Answer: this compound replaces thymidine (dT) in DNA oligonucleotides. Post-synthesis, uracil-N-glycosylase (UNG) cleaves the glycosidic bond at incorporated this compound sites, enabling selective DNA strand scission. This method is critical for eliminating PCR carryover contamination and studying immune responses (e.g., adaptive immunity via oligo-modified antigens). Experimental validation includes agarose gel electrophoresis to confirm UNG-mediated cleavage .

Q. What methodologies are recommended for detecting this compound incorporation in DNA synthesis studies?

- Methodological Answer: Thymidine analogs like 5-ethynyl-2'-deoxyuridine (EdU) are incorporated into replicating DNA. The Click-iT® EdU assay uses click chemistry (copper-catalyzed azide-alkyne cycloaddition) to attach fluorescent dyes for visualization. This technique is superior to radioactive [³H]-thymidine or BrdU antibody-based methods due to its sensitivity and compatibility with mitochondrial DNA (mtDNA) synthesis studies. Nuclear DNA replication should be inhibited to isolate mtDNA signals .

Advanced Research Questions

Q. How can researchers investigate the role of this compound as a biomarker for DNA oxidative damage in experimental models?

- Methodological Answer: this compound levels increase under oxidative stress (e.g., ionizing radiation, 5-fluorouracil exposure). In rodent models, quantify this compound in serum or tissue via HPLC-MS/MS. Compare with oxidative stress markers like 8-oxo-dG. For mechanistic studies, expose cell lines to H₂O₂ or high-fat diets and measure this compound accumulation using enzymatic assays (e.g., UNG digestion followed by spectrophotometry). Contradictions in data may arise from confounding factors like DNA turnover rates .

Q. What experimental designs are appropriate for studying the impact of this compound on pyrimidine homeostasis in early-stage adenocarcinomas?

- Methodological Answer: Use patient-derived xenografts (PDXs) or transgenic mouse models of colorectal adenocarcinoma. Measure this compound levels via LC-MS in tumor vs. normal tissues. To assess pyrimidine metabolism, perform stable isotope tracing (¹³C-glucose) and track incorporation into dTTP/dUTP pools. Validate findings with knockdown models of thymidylate synthase (TYMS) or dUTPase (DUT) to mimic homeostasis disruption. Include controls for benzoate metabolites, which may confound results .

Q. What enzymatic assays are critical for evaluating dUTPase activity in preventing uracil misincorporation during DNA replication?

- Methodological Answer: dUTPase catalyzes dUTP hydrolysis to dUMP, preventing uracil incorporation. Use recombinant dUTPase (e.g., DUT Rabbit pAb) in a colorimetric assay with dUTP substrate. Monitor phosphate release via malachite green reagent at 620 nm. For cellular studies, silence DUT using siRNA and measure uracil misincorporation via alkaline comet assay or next-gen sequencing. Cross-validate with this compound supplementation to rescue dTTP synthesis .

Q. How can advanced analytical techniques differentiate between this compound and its oxidized derivatives in DNA samples?

- Methodological Answer: Oxidized derivatives like 5-hydroxy-2'-deoxyuridine (5-OHdU) are resolved using reversed-phase HPLC with UV detection (λ = 264 nm for this compound vs. 290 nm for 5-OHdU). For structural confirmation, employ tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID). In vitro, treat DNA with hydroxyl radicals (via Fenton reaction) and compare oxidation patterns using enzymatic digestion (DNase I/phosphodiesterase) followed by LC-MS quantification .

Propriétés

IUPAC Name |

1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHRCPNRJAMMIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862484 | |

| Record name | 1-(2-Deoxypentofuranosyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951-78-0 | |

| Record name | 2'-DEOXYURIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23615 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Uridine, 2'-deoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.